molecular formula C8H9N3S B13221144 N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13221144
M. Wt: 179.24 g/mol
InChI Key: TUNNAHXGWRUWHO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 2059993-47-2) is a high-value heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic system consisting of a thiazole ring annulated with a pyridine ring, and is characterized by the molecular formula C8H9N3S and a molecular weight of 179.24 g/mol . This chemical scaffold is primarily recognized for its central role in the development of novel therapeutics, particularly as potent inhibitors of Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) . MALT-1 is a key signaling protein in the NF-κB pathway, and its proteolytic activity is essential for the survival and proliferation of immune cells like B-cells and T-cells. Dysregulation of this pathway, often through MALT1 gene translocation, is a known driver in certain B-cell lymphomas, including the activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) . Researchers are actively developing thiazolo[5,4-b]pyridine-based compounds that covalently inhibit MALT1, inducing apoptosis in cancerous B-cells from ABC-DLBCL models and presenting a promising strategy for targeted cancer therapy . Beyond its specific application in oncology, the thiazolopyridine core is a privileged structure in chemical biology. Analogous compounds, such as thiazolo[4,5-b]pyridines, have demonstrated potent inhibitory activity against plant-specific enzymes like acyl-ACP thioesterase (FAT), establishing their utility as herbicidal lead structures and highlighting the scaffold's versatility in inhibiting biologically relevant enzymes . The structural motif is also investigated in neuroscience research, with some thiazolylpyridine derivatives reported as potent inhibitors of glycogen synthase kinase-3 (GSK-3), a kinase target implicated in neurodegenerative diseases . This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

N,N-dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C8H9N3S/c1-11(2)8-10-6-4-3-5-9-7(6)12-8/h3-5H,1-2H3

InChI Key

TUNNAHXGWRUWHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)N=CC=C2

Origin of Product

United States

Preparation Methods

One-Step Synthesis from Chloronitropyridines (Reference)

A notable method involves a single-step reaction where chloronitropyridines react with thioamides or thioureas to directly afford thiazolo[5,4-b]pyridine derivatives. This approach, pioneered by Sahasrabudhe et al., simplifies the process by avoiding multiple purification steps and enhances scalability.

Reaction Conditions:

  • Reactants: Chloronitropyridine derivatives and thioamides or thioureas.
  • Solvent: Typically polar aprotic solvents such as ethanol or acetonitrile.
  • Catalyst: Often no catalyst, but sometimes Lewis acids like zinc chloride are used to facilitate cyclization.
  • Temperature: Elevated (around 80-120°C) to promote nucleophilic substitution and ring closure.

Mechanism:

  • Nucleophilic substitution of the halogen on chloronitropyridine by the thiourea or thioamide.
  • Intramolecular cyclization facilitated by nucleophilic attack of sulfur on the pyridine ring.
  • Aromatization yields the fused heterocyclic core.

Advantages:

  • High atom economy.
  • Short reaction time.
  • Good yields for a broad substrate scope.

Alternative Synthesis via Cyclization of Precursors (Reference)

A single-step synthesis from chloronitropyridines and thioamides or thioureas is also documented, emphasizing simplicity and efficiency:

  • Reactants: Chloronitropyridines and thioureas.
  • Reaction conditions: Mild heating in polar solvents.
  • Outcome: Rapid formation of thiazolopyridines, which are then methylated or further functionalized to obtain the N,N-dimethyl derivative.

Specific Synthetic Protocols for N,N-Dimethyl-thiazolo[5,4-b]pyridin-2-amine

The synthesis of the N,N-dimethyl derivative involves methylation of the amino group at the 2-position of the fused heterocycle:

  • Method 1: Direct methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in dimethylformamide (DMF).
  • Method 2: Reductive methylation with formaldehyde and formic acid, employing catalytic hydrogenation.

Example Protocol:

- Dissolve the thiazolopyridine core in DMF.
- Add excess methyl iodide.
- Stir at room temperature for 12-24 hours.
- Quench with water, extract with ethyl acetate.
- Purify via column chromatography to obtain N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine.

Data Tables and Research Discoveries

Synthesis Method Starting Materials Key Reagents Conditions Yield (%) References
One-step chloronitropyridine reaction Chloronitropyridine, Thioamide No catalyst 80-120°C, reflux 70-85
Multi-step via thiazolopyridines 2-Aminopyridine, Thioamide, Potassium O-ethyl dithiocarbonate Iron powder, Pd catalysts Reflux, mild 59-75 ,
Direct cyclization from chloronitropyridine Chloronitropyridine, Thiourea Polar solvent, mild heat 80°C 65-70

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The dimethylamino group enhances nucleophilicity at the C2 position of the thiazole ring. This enables substitution reactions with electrophilic partners:

  • Example : Reaction with 4-chloro-6-iodo-quinazoline under heating (135°C, phenol) forms a C–N bond between the thiazoloamine and quinazoline, yielding (6-iodo-quinazolin-4-yl)-thiazolo[5,4-b]pyridin-2-yl-amine (35% yield) .

Reaction ComponentConditionsOutcomeYield
4-Chloro-6-iodo-quinazoline + Thiazolo[5,4-b]pyridin-2-amine135°C, phenol, 4 hoursCoupled product35%

Copper-Catalyzed Cross-Coupling

The iodine substituent in intermediates derived from this compound participates in Ullmann-type couplings:

  • Example : Treatment of the iodinated quinazoline-thiazoloamine hybrid with copper iodide, cesium carbonate, and 3-mercapto-1,2,4-triazole in N,N-dimethylacetamide (140°C, 5 hours) replaces iodine with a triazole-thiol group (20% yield) .

ReagentsConditionsProductYield
CuI, Cs₂CO₃, 3-mercapto-1,2,4-triazole140°C, DMA, 5 hoursTriazole-substituted derivative20%

Cyclization and Annulation

The thiazolo[5,4-b]pyridine scaffold serves as a building block for synthesizing fused heterocycles:

  • General Method : Cyclocondensation with α-haloketones or thioureas under basic conditions forms extended polycyclic systems .

  • Key Step : Annulation reactions often involve microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF, DMA) to achieve ring closure .

Functionalization via Amine Reactivity

The dimethylamino group undergoes selective modifications:

  • Alkylation/Acylation : While direct examples are scarce, analogous compounds (e.g., N-phenyl derivatives) show reactivity with alkyl halides or acyl chlorides under mild conditions .

  • Deprotonation : The amine’s lone pair can coordinate to transition metals, facilitating catalytic cycles in cross-coupling reactions .

Biological Activity Modulation

Structural derivatives of this compound exhibit tailored interactions with enzymatic targets:

  • Case Study : Substitution at the pyridine ring with piperazine groups enhances CDK4/6 inhibition (e.g., IC₅₀ values < 50 nM in kinase assays) .

  • Structure-Activity Relationship (SAR) :

    • Electron-donating groups (e.g., –OCH₃) improve solubility but reduce metabolic stability.

    • Bulky substituents (e.g., cyclopentyl) hinder off-target binding .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming sulfur oxides and pyridine derivatives.

  • Hydrolytic Sensitivity : The thiazole ring resists hydrolysis under acidic conditions but degrades in strong bases (pH > 12) .

Scientific Research Applications

N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a thiazole ring fused with a pyridine ring system. Its molecular formula is C8H9N3SC_8H_9N_3S, with a molecular weight of 179.24 g/mol. The arrangement of nitrogen and sulfur atoms within its rings gives rise to its diverse chemical properties and biological activities.

Scientific Research Applications

This compound has applications in scientific research, particularly for its potential to modulate various enzymes and receptors. Studies focus on its interactions with biological targets, revealing its potential as a modulator of receptors involved in pain signaling pathways. Understanding these interactions is crucial for developing effective therapeutic agents that leverage this compound's unique properties.

Pharmaceutical Development

This compound is investigated for potential use as a therapeutic agent in pain management and other pharmaceutical applications due to its biological activity. The compound may interact with molecular targets involved in pain pathways, suggesting applications in pain management therapies. Its mechanism of action typically involves binding to active sites of enzymes or receptors, altering their activity and leading to therapeutic effects.

Use as PI3K Inhibitor

Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors . A 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue exhibited strong PI3kα inhibitory activity with an IC50 of 3.6 nM . Further SAR studies demonstrated that the sulfonamide functionality was a key structural unit affecting activity . Molecular docking studies have shown that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Derivatives of Thiazolo[5,4-b]phenothiazine

Thiazolo[5,4-b]phenothiazine derivatives have been synthesized and evaluated for antiproliferative activity against human tumor cell lines . These derivatives were prepared from 3-amino-PTZ precursor by acylation with different acyl chlorides . N-(phenothiazine-3-yl)-thioamides were synthesized using Lawesson’s reagent for the conversion of amide functional group into its thio-analogue . TAPTZ derivatives were obtained by thiazole ring closure under oxidative conditions .

Cosmetics

Mechanism of Action

The mechanism of action of N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiazolo[5,4-b]pyridine scaffold significantly influence solubility, lipophilicity, and bioactivity. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
[1,3]thiazolo[5,4-b]pyridin-2-amine NH₂ (2) C₆H₅N₃S 151.19 252–254 Parent compound; moderate H-bonding
N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine N(CH₃)₂ (2) C₈H₉N₃S 179.24 Not reported Increased lipophilicity; reduced H-bonding
6-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine Br (6), NH₂ (2) C₆H₄BrN₃S 230.09 Not reported Halogenation enhances electrophilicity
6-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine Cl (6), NH₂ (2) C₆H₄ClN₃S 185.64 Not reported Similar to bromo analog; lower molecular weight
N-Phenyl-[1,3]thiazolo[5,4-b]pyridin-2-amine Ph (2) C₁₂H₉N₃S 227.28 Not reported Bulky substituent; potential π-π interactions

Key Observations :

  • Halogenation (Br, Cl) at position 6 introduces electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes (e.g., c-KIT inhibition in compound 6h, IC₅₀ = 9.87 µM) .
  • N-Phenyl substitution adds steric bulk, which could hinder or enhance target engagement depending on the binding site geometry .

Key Observations :

  • The 3-trifluoromethylphenyl group in 6h optimizes hydrophobic interactions in c-KIT’s binding pocket, but dimethyl substitution may alter potency or selectivity .
  • The parent amine scaffold’s versatility allows tuning for diverse targets (e.g., S1P1 agonists, H3 antagonists) . Biological data for the dimethyl derivative remains unexplored, highlighting a research gap.

Biological Activity

N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyridine moiety, which contributes to its unique chemical properties. The synthesis typically involves the annulation of a thiazole ring to a pyridine derivative through various methods, including cyclocondensation reactions. The general synthetic route includes:

  • Formation of Thiazole Ring : Starting from appropriate thiazole precursors.
  • Pyridine Fusion : Utilizing reagents that facilitate the formation of the pyridine structure.
  • Methylation : Applying methylating agents to achieve the N,N-dimethyl substitution.

Biological Activities

This compound exhibits several notable biological activities:

  • Enzymatic Modulation : The compound acts as a modulator of various enzymes and receptors, particularly in pain signaling pathways. It has shown potential as an inhibitor of phosphoinositide 3-kinases (PI3K), with reported IC50 values in the nanomolar range .
  • Anticancer Properties : Preliminary studies indicate its cytotoxic effects against various cancer cell lines. Structure-activity relationship studies suggest that modifications in the thiazole or pyridine moieties can significantly impact its potency against cancer cells .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

The mechanism by which this compound exerts its biological effects typically involves binding to active sites on target enzymes or receptors. For instance:

  • PI3K Inhibition : The compound has been shown to fit into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that enhance its inhibitory activity .
  • Interaction with Pain Pathways : By modulating receptors involved in pain transmission, it may help alleviate pain symptoms effectively.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzymatic Assays : In vitro assays demonstrated strong inhibition of PI3Kα with an IC50 value as low as 3.6 nM. This suggests significant potential for therapeutic applications in cancer treatment and metabolic disorders .
  • Cytotoxicity Testing : Various derivatives of this compound have been tested against different cancer cell lines, revealing promising cytotoxic effects and establishing a basis for further drug development .
  • Anti-inflammatory Studies : The compound's anti-inflammatory activity was assessed through various assays, indicating its potential role in managing inflammatory diseases .

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
Enzymatic ModulationPI3K inhibitionIC50 = 3.6 nM
AnticancerCytotoxic effects on cancer cell linesPromising results in various assays
Anti-inflammatoryPotential modulation of inflammatory pathwaysPositive results in anti-inflammatory tests

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with thioureas or isoselenocyanates. For example, in analogous selenazole derivatives (e.g., N-(2-Bromophenyl)-1,3-selenazolo[5,4-b]pyridin-2-amine), the reaction of 2-chloropyridin-3-amine with isoselenocyanatobenzene in 2-propanol under reflux yields the fused thiazolo/selenazolo-pyridine core . Key factors affecting yields include:
  • Reagent stoichiometry : Excess thiocyanate or selenocyanate improves cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., toluene, 2-propanol) favor ring closure.
  • Reaction time : Extended reflux (3–10 hours) ensures complete cyclization, monitored by TLC .
    Yields can exceed 85% under optimized conditions, though impurities from side reactions (e.g., oxidation of selenium) may require purification via recrystallization or column chromatography .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds (e.g., N-(2-Bromophenyl)-1,3-selenazolo[5,4-b]pyridin-2-amine), data collection is performed using Agilent Xcalibur diffractometers with Mo-Kα radiation (λ = 0.71073 Å) at 295 K. The SHELXTL software suite refines structures via direct methods, with anisotropic displacement parameters for non-hydrogen atoms and riding models for hydrogens . Example parameters:
ParameterValue
Space groupMonoclinic, P2₁/n
Unit cell dimensionsa = 12.5312 Å, b = 7.4562 Å, c = 13.8913 Å
β angle112.331°
R₁ factor0.052
Hydrogen bonding (e.g., N–H···N interactions) and π-π stacking are critical for stabilizing crystal packing .

Advanced Questions

Q. How do structural modifications (e.g., halogen substitution) influence the electronic and biological properties of thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : Substituents alter electron density and intermolecular interactions. For instance:
  • Halogenation : Bromine at the phenyl ring (as in N-(2-Bromophenyl)-1,3-selenazolo[5,4-b]pyridin-2-amine) increases molecular polarity, enhancing hydrogen-bonding capacity and potentially improving binding to biological targets like enzymes .
  • Methoxy groups : 5-Methoxy substitution (e.g., 5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine) modulates redox properties, as seen in spectroelectrochemical studies of Ru(II) complexes, where ligand π-accepting ability impacts metal-to-ligand charge transfer (MLCT) transitions .
    Computational methods (DFT, TD-DFT) can predict frontier molecular orbitals (HOMO-LUMO gaps) to guide rational design .

Q. What strategies resolve contradictions in spectroscopic data for thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism or solvent effects. For example:
  • Tautomeric equilibria : Thiazolo-pyridines may exist as amine or imine tautomers. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can identify dominant forms .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., selenium vs. sulfur analogs) and confirms molecular formulas .
  • X-ray crystallography : Definitive structural assignments via SC-XRD resolve ambiguities from indirect spectroscopic methods .

Q. How are thiazolo[5,4-b]pyridine derivatives utilized in coordination chemistry?

  • Methodological Answer : These ligands bind transition metals via the pyridine N and thiazole S atoms. For example:
  • Ru(II) complexes : Ligands like N,N’-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(pyridin-2-amine) form octahedral Ru(tpy)Cl₃ complexes, characterized by cyclic voltammetry (redox peaks at −0.8 to +1.2 V vs. Ag/AgCl) and UV-Vis spectroscopy (MLCT bands at 450–550 nm) .
  • Catalytic applications : Metal complexes exhibit activity in photocatalytic H₂ evolution or CO₂ reduction, requiring optimization of ligand π-conjugation and donor strength .

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